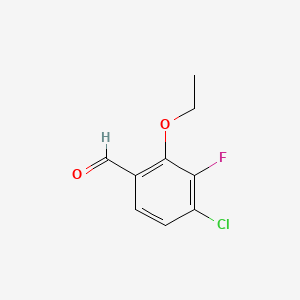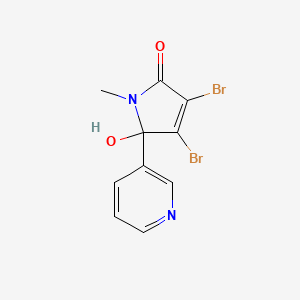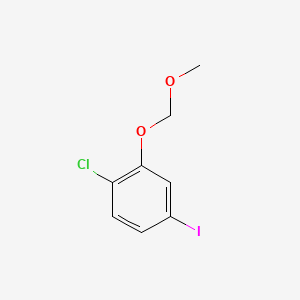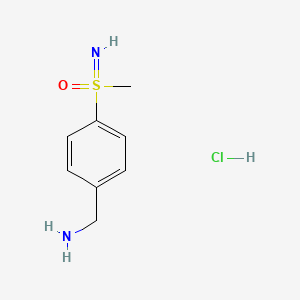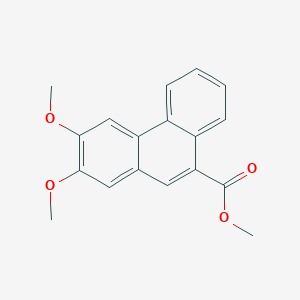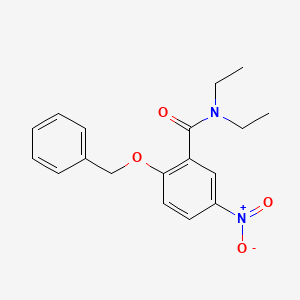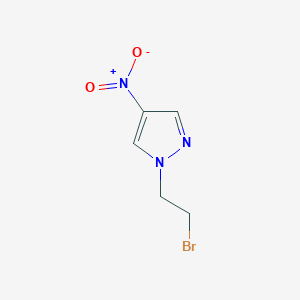
1-(2-bromoethyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromoethyl group at the 1-position and a nitro group at the 4-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethyl)-4-nitro-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4) in methanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-(2-azidoethyl)-4-nitro-1H-pyrazole, 1-(2-thioethyl)-4-nitro-1H-pyrazole, and 1-(2-alkoxyethyl)-4-nitro-1H-pyrazole.
Reduction: The major product is 1-(2-bromoethyl)-4-amino-1H-pyrazole.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-bromoethyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can participate in redox reactions, while the bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromoethyl)-4-methyl-1H-pyrazole
- 1-(2-Bromoethyl)-4-chloro-1H-pyrazole
- 1-(2-Bromoethyl)-4-phenyl-1H-pyrazole
Uniqueness
1-(2-Bromoethyl)-4-nitro-1H-pyrazole is unique due to the presence of both a bromoethyl group and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various research applications. The nitro group enhances the compound’s electron-withdrawing capability, while the bromoethyl group provides a site for nucleophilic substitution reactions.
Propriétés
IUPAC Name |
1-(2-bromoethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLHGYUIDJUMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCBr)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
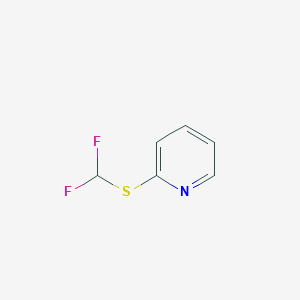
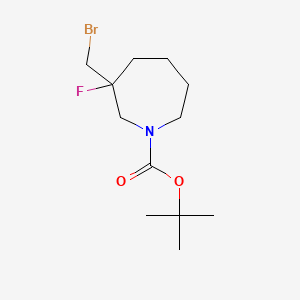
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)
![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)
